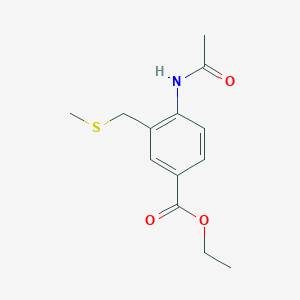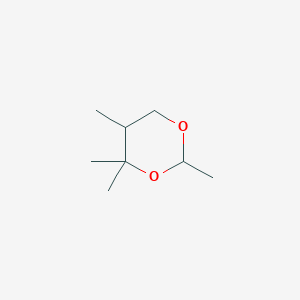
2,4,4,5-Tetramethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,5-Tetramethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2 It is a cyclic acetal, characterized by its dioxane ring structure with four methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethyl-1,3-dioxane typically involves the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,4,4,5-Tetramethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,4,4,5-Tetramethyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a stabilizing agent in biological assays and as a component in the formulation of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mechanism of Action
The mechanism of action of 2,4,4,5-Tetramethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to act as a stabilizing agent, preventing the degradation of sensitive molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,4,5-Tetramethyl-1,3-dioxane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-dioxane: Similar in structure but differs in the position of the methyl groups, leading to different chemical properties and reactivity.
2,2,5,5-Tetramethyl-1,3-dioxane: Another isomer with distinct physical and chemical characteristics.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing analog with unique reactivity and applications in boron chemistry.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
64269-41-6 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,4,4,5-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-9-7(2)10-8(6,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
BLHFXHPNTCCTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(OC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
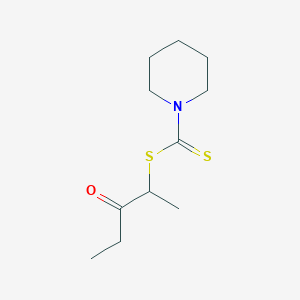
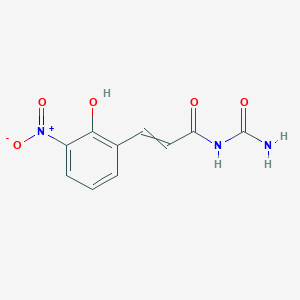
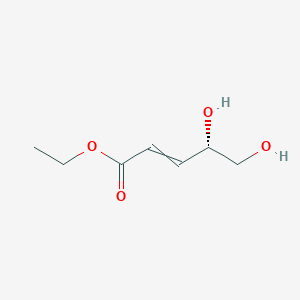
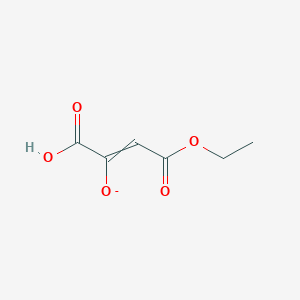
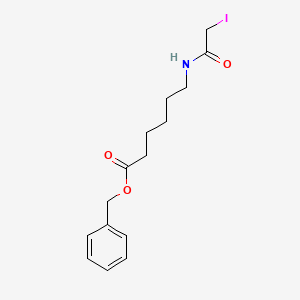
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
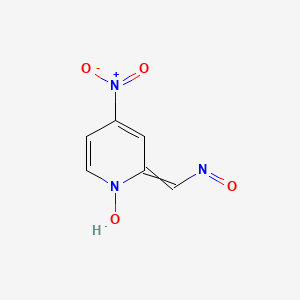
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
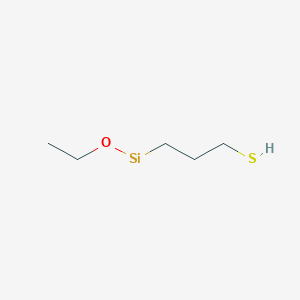
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
